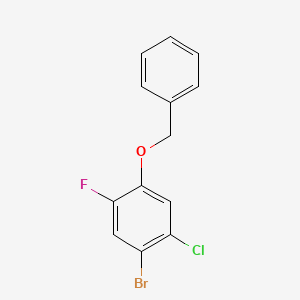

1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene

Description

1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with benzyloxy (position 1), bromo (position 4), chloro (position 5), and fluoro (position 2) groups. The benzyloxy group enhances steric bulk and lipophilicity, making the compound valuable in organic synthesis, particularly as a protected intermediate in pharmaceutical or agrochemical manufacturing . Its synthesis typically involves halogenation and etherification steps, with structural confirmation via spectroscopic methods such as FTIR and mass spectrometry .

Properties

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKMFLHWVZPGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2F)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a carbonyl group, or reduced to a benzyl alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted benzenes, while oxidation reactions can produce benzaldehydes or benzoic acids.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-(benzyloxy)-4-bromo-5-chloro-2-fluorobenzene is CHBrClF, with a molecular weight of approximately 315.56 g/mol. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable intermediate in chemical synthesis.

Synthesis and Industrial Applications

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced by different nucleophiles, facilitating the creation of diverse derivatives.

- Cross-Coupling Reactions : It can serve as a coupling partner in reactions such as Suzuki or Heck reactions, which are essential for constructing complex organic frameworks used in pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for pharmacological applications. Compounds with similar halogenated structures often exhibit significant biological activities, including:

- Antimicrobial Properties : Halogenated compounds are known to have enhanced lipophilicity, which can improve their ability to penetrate biological membranes and interact with cellular targets.

- Enzyme Inhibition : Studies have shown that compounds with similar structures can act as inhibitors for various enzymes, making them potential leads for drug development aimed at treating diseases like cancer and bacterial infections .

While specific biological activities for this compound may not be extensively documented, its structural analogs have demonstrated significant interactions with biological targets:

- Receptor Binding : The unique arrangement of halogen atoms may influence binding affinity towards specific receptors.

- Anticancer Activity : Some studies suggest that halogenated benzene derivatives can exhibit cytotoxic effects on cancer cell lines, indicating potential therapeutic uses .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various halogenated benzenes, including those similar to this compound. Results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting their potential use in developing new antibiotics.

| Compound Name | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli |

| 2-Bromo-5-chloro-3-fluorobenzene | High | S. aureus |

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of structurally similar compounds showed that halogenated benzene derivatives could effectively inhibit certain kinases involved in cancer progression.

| Compound Name | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | EGFR |

| 3-Bromo-4-chloro-5-fluorobenzene | 10 | VEGFR |

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The presence of multiple substituents on the benzene ring can influence its binding affinity and specificity. For example, the benzyloxy group can enhance lipophilicity, while the halogen atoms can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The positions and types of substituents critically influence reactivity and applications. Key analogs include:

- Steric and Electronic Effects : The benzyloxy group in the target compound increases steric hindrance, reducing electrophilic substitution rates compared to analogs like 1-bromo-2-chloro-4-fluorobenzene. Conversely, the electron-withdrawing halogens (Br, Cl, F) activate the ring for nucleophilic aromatic substitution .

- Synthetic Utility : The benzyloxy group acts as a protecting group for hydroxyl functionalities, enabling selective deprotection in multistep syntheses .

Research Findings and Data Tables

Table 1: Comparative Substituent Effects on Reactivity

| Compound | Electrophilic Substitution Rate (Relative) | Nucleophilic Substitution Feasibility |

|---|---|---|

| This compound | Low (steric hindrance) | High (activated by halogens) |

| 1-Bromo-2-chloro-4-fluorobenzene | Moderate | Moderate |

| 4-Bromo-1-chloro-2-fluorobenzene | High | Low (deactivated by Cl at position 1) |

Biological Activity

1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene is an organic compound characterized by a unique combination of halogen and benzyloxy substituents on a benzene ring. This structural configuration imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological studies.

The molecular formula of this compound is CHBrClF, with a molecular weight of approximately 315.56 g/mol. The presence of bromine, chlorine, and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can participate in halogen bonding , which may enhance binding affinity and specificity. Furthermore, the benzyloxy group increases lipophilicity, facilitating membrane permeability and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Studies have shown that halogenated benzene derivatives can inhibit the growth of various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds suggest moderate to high antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Related Compound A | 50 | Moderate against E. coli |

| Related Compound B | 25 | Strong against S. aureus |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its unique substituents may allow it to fit into specific active sites on enzymes, leading to inhibition or modulation of enzymatic activity. This property is particularly relevant in drug development for targeting diseases where enzyme activity is a factor .

Study on Antimicrobial Properties

In a comparative study, this compound was tested alongside other halogenated compounds for its antimicrobial efficacy. Results indicated that while it exhibited some activity, it was less potent than other derivatives with stronger electron-withdrawing groups .

Synthesis and Biological Evaluation

A recent synthesis of this compound demonstrated its use as an intermediate in the development of pharmaceuticals targeting specific biological pathways. The study highlighted its potential application in creating drugs aimed at bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.